molecular formula C12H19NO2 B12666669 3-(N-Benzyl-N-ethylamino)propane-1,2-diol CAS No. 85721-31-9

3-(N-Benzyl-N-ethylamino)propane-1,2-diol

Cat. No.: B12666669
CAS No.: 85721-31-9
M. Wt: 209.28 g/mol
InChI Key: BITYXLZZFQSMRP-UHFFFAOYSA-N
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Description

3-(N-Benzyl-N-ethylamino)propane-1,2-diol is an organic compound with the molecular formula C12H19NO2. It contains a tertiary amine group, two hydroxyl groups, and a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol typically involves the reaction of benzyl chloride with N-ethylamino-1,2-propanediol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the nitrogen atom of the N-ethylamino-1,2-propanediol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzyl chloride, N-ethylamino-1,2-propanediol, and a suitable base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

3-(N-Benzyl-N-ethylamino)propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(N-Benzyl-N-ethylamino)propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyl group attached to the nitrogen atom can influence the compound’s binding affinity to receptors or enzymes. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Benzyl-N-ethylamino)propane-1,2-diol is unique due to the presence of both benzyl and ethyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

85721-31-9

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]propane-1,2-diol

InChI

InChI=1S/C12H19NO2/c1-2-13(9-12(15)10-14)8-11-6-4-3-5-7-11/h3-7,12,14-15H,2,8-10H2,1H3

InChI Key

BITYXLZZFQSMRP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(CO)O

Origin of Product

United States

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